Benzene, [(chlorofluoromethyl)thio]-
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Overview
Description
Benzene, [(chlorofluoromethyl)thio]- is an organic compound with the molecular formula C7H6ClFS It is a derivative of benzene, where a chlorofluoromethylthio group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(chlorofluoromethyl)thio]- typically involves the reaction of benzene with chlorofluoromethylthio reagents. One common method is the reaction of thiophenol with dichlorofluoromethane in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Benzene, [(chlorofluoromethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can remove the chlorine and fluorine functionalities.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc in methanol is often used for reduction reactions.
Substitution: Typical reagents include halogens and metal halides for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Monochlorofluoromethyl and fluoromethyl phenyl sulfone.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, [(chlorofluoromethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(chlorofluoromethyl)thio]- involves its interaction with various molecular targets. The chlorofluoromethylthio group can participate in nucleophilic and electrophilic reactions, affecting the reactivity of the benzene ring. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .
Comparison with Similar Compounds
Chlorobenzene: Similar in structure but lacks the fluoromethylthio group.
Fluorobenzene: Contains a fluorine atom instead of the chlorofluoromethylthio group.
Thiophenol: Contains a thiol group attached to the benzene ring.
Uniqueness: Benzene, [(chlorofluoromethyl)thio]- is unique due to the presence of both chlorine and fluorine atoms in the chlorofluoromethylthio group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives .
Properties
CAS No. |
116109-54-7 |
---|---|
Molecular Formula |
C7H6ClFS |
Molecular Weight |
176.64 g/mol |
IUPAC Name |
[chloro(fluoro)methyl]sulfanylbenzene |
InChI |
InChI=1S/C7H6ClFS/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
FUNDMPQUJWDBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)Cl |
Origin of Product |
United States |
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